3-Nitrochinolin

Übersicht

Beschreibung

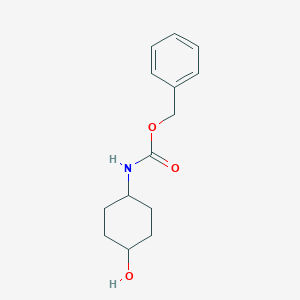

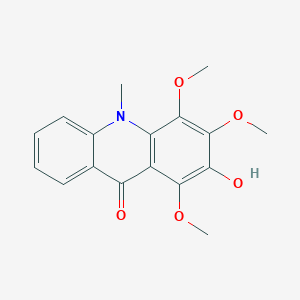

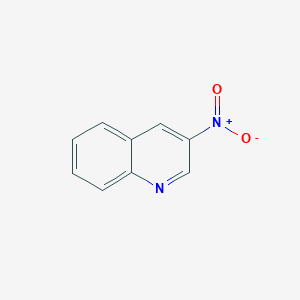

3-Nitroquinoline is an organic compound that has been studied extensively due to its potential applications in the field of biochemistry and medicine. It is a heterocyclic aromatic compound, containing a nitrogen atom in the ring structure. It is also known as nitrobenzene, and its chemical formula is C6H4N2O2. 3-Nitroquinoline has been studied for its ability to interact with biological molecules, and has been used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

3-Nitrochinolin wurde als eine neue Klasse von Antikrebsmitteln identifiziert . Es wurde gefunden, dass es die Aktivität des epidermalen Wachstumsfaktors (EGFR) hemmt, der eine entscheidende Rolle in Signaltransduktionswegen spielt, die die Zelldifferenzierung und -proliferation regulieren . Die Überexpression von EGFR ist stark mit Karzinogenese verbunden . Die Einführung einer Nitrogruppe an der 3-Position der Chinolinkernstruktur hat zur Entwicklung neuer struktureller Typen von Antiproliferationsmitteln gegen EGFR-über exprimierende Tumorzelllinien geführt .

Hemmung des Zellwachstums

This compound wurde in Zellwachstumshemmungsassays verwendet . Es hat ausgeprägte inhibitorische Aktivitäten gegen menschliche Brustadenokarzinom-Krebszellen MDA-MB-468 und Plattenepithelkarzinom-Krebszellen A431 gezeigt .

Synthese von biologisch wichtigen Heterocyclen

Kupferkatalysierte Wege wurden für die Synthese von 3-Nitrochinolinen aus leicht zugänglichen Nitroolefinen und Anthranilen erreicht . Diese Reaktion verläuft über die [4+2]-Cycloaddition zwischen Anthranilen und Nitrostyrolen unter milden Reaktionsbedingungen, um biologisch wichtige Heterocyclen zu erhalten .

Synthese von Quindolin

This compound wurde bei der Synthese von Quindolin verwendet . Quindolin ist ein stickstoffhaltiger Heterocyclus, der verschiedene Anwendungen in der industriellen und synthetischen organischen Chemie hat

Wirkmechanismus

Target of Action

3-Nitroquinoline primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as Her-1 or ErbB-1, is a 170 kDa glycoprotein that belongs to the ErbB receptor family . It plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

3-Nitroquinoline inhibits the activity of EGFR . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .

Biochemical Pathways

The inhibition of EGFR by 3-Nitroquinoline affects the signal transduction pathways regulated by this receptor . This leads to a decrease in cell differentiation and proliferation , thereby exerting an antiproliferative effect against tumor cell lines that overexpress EGFR .

Pharmacokinetics

It’s worth noting that nitroxoline, a related compound, has a well-known pharmacokinetic profile

Result of Action

The result of 3-Nitroquinoline’s action is a significant inhibition of the proliferation of EGFR-overexpressing tumor cell lines . Several 3-Nitroquinoline derivatives have shown prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .

Cellular Effects

3-Nitroquinoline has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Nitroquinoline involves its interaction with the EGFR. By inhibiting the activity of this receptor, 3-Nitroquinoline disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 3-Nitroquinoline in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .

Metabolic Pathways

Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .

Transport and Distribution

Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .

Eigenschaften

IUPAC Name |

3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

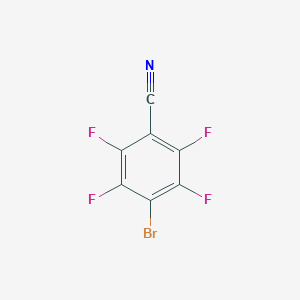

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879658 | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12408-11-6, 17576-53-3 | |

| Record name | Quinoline, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)